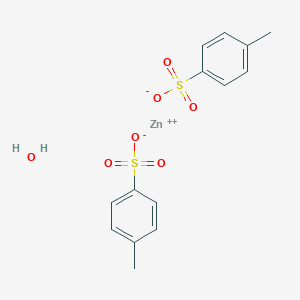
Undecylmagnesiumbromid
Übersicht
Beschreibung
Undecylmagnesium bromide is a chemical compound with the formula C11H23BrMg. It has a molecular weight of 259.5117 .
Synthesis Analysis
The synthesis of compounds similar to undecylmagnesium bromide often involves the use of Grignard reagents, which are formed by the reaction of an alkyl or aryl halide with magnesium in an ether solution . The process of retrosynthetic analysis, a technique frequently used in organic synthesis, can be applied to identify the precursors needed for the synthesis .Molecular Structure Analysis
The molecular structure of undecylmagnesium bromide can be analyzed using various techniques. For instance, mass spectrometry can be used to interpret the fragmentation pattern of the mass spectrum of a compound . Additionally, the molecular formula of a compound can be determined using MS and combustion analysis .Chemical Reactions Analysis
Undecylmagnesium bromide can participate in various chemical reactions. For example, it has been used in the reaction with 4-chloropyridine in tetrahydrofuran (THF) at -78 C. Electroanalytical tools can be utilized to investigate redox-active intermediates involved in these reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of undecylmagnesium bromide can be analyzed using various techniques. For instance, the properties of polymeric materials can be screened in high throughput . Additionally, the behavior of magnesium bromide under high pressure has been studied .Wissenschaftliche Forschungsanwendungen
Synthese von biokompatiblen Nanopartikeln
Undecylmagnesiumbromid kann bei der Synthese von Magnesiumoxid (MgO)-Nanopartikeln verwendet werden. Diese Nanopartikel zeichnen sich durch ausgezeichnete Biokompatibilität, Stabilität und vielfältige biomedizinische Anwendungen aus, wie z. B. antimikrobielle, antioxidative, krebshemmende und antidiabetische Eigenschaften sowie Anwendungen in der Gewebezüchtung, Biobildgebung und Wirkstoffabgabe .
Herstellung von 2,4,5-Trifluorsalzsäure
This compound kann in einem kontinuierlichen Mikroreaktorsystem zur Herstellung von 2,4,5-Trifluorsalzsäure verwendet werden, und zwar über eine zweistufige Reaktion, die einen Halogen-Magnesium-Austausch und eine Carboxylierung beinhaltet . Diese Säure ist ein wertvolles synthetisches Zwischenprodukt mit wichtigen Anwendungen in der pharmazeutischen Industrie .
Safety and Hazards
Zukünftige Richtungen
The future directions of research involving undecylmagnesium bromide could involve its use in sustainable economic development. For instance, catalytic chemistry, which involves compounds like undecylmagnesium bromide, plays a crucial role in the synthesis of chemicals and materials, energy production, and pollution abatement .
Eigenschaften
IUPAC Name |
magnesium;undecane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h1,3-11H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSODDZZHKPPOK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)









